molecular formula C17H19ClN2 B560476 MEL-3 Hydrochloride CAS No. 292039-18-0

MEL-3 Hydrochloride

Cat. No. B560476
M. Wt: 286.803
InChI Key: JXGQRPFTWFMWEX-UHFFFAOYSA-N
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Description

MEL-3 Hydrochloride is a potent androgen receptor antagonist from a new structural chemical class . It has been shown to inhibit the proliferation of both androgen-dependent and androgen-independent AR-positive prostate cancer cell lines .


Physical And Chemical Properties Analysis

MEL-3 Hydrochloride is a white to light brown powder . It is soluble in DMSO at a concentration of 15 mg/mL . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Analytical Chemistry and Food Safety

In the context of food safety, MEL-3 hydrochloride has been studied for its presence in animal feeds and its subsequent detection in edible fish tissues. Andersen et al. (2008) developed a quantitative method to determine melamine residues in fish tissues, highlighting the importance of MEL-3 hydrochloride in food safety and contamination studies. This research is crucial for ensuring the safety of food products and public health Andersen, Turnipseed, Karbiwnyk, Clark, Madson, Gieseker, Miller, Rummel, & Reimschuessel, 2008.

2. Biochemical Research

In biochemical research, MEL-3 hydrochloride has been used to study the sulfation of melatonin. Tian et al. (2015) investigated the sulfation process in various human organs and animal species. They identified critical enzymes responsible for this sulfation, thereby contributing to the understanding of melatonin metabolism Tian, Huo, Dong, Wu, Wang, Wang, Liu, & Ma, 2015.

3. Pharmacology and Cancer Research

In pharmacology, MEL-3 hydrochloride has been investigated for its potential use in cancer therapy. Koshiuka et al. (2000) studied the anti-tumor activities of melarsoprol (Mel-B), derived from MEL-3 hydrochloride, either alone or with all-trans-retinoic acid, demonstrating its effectiveness against breast and prostate cancer cells Koshiuka, Elstner, Williamson, Said, Tada, & Koeffler, 2000.

4. Environmental and Energy Applications

The study of MEL-3 hydrochloride extends into environmental and energy applications. Barrio and Shalom (2018) explored the formation of a supramolecular assembly of melamine and chlorine for graphitic carbon nitride production. This research has implications for developing photocatalysts for environmental and energy-related applications Barrio & Shalom, 2018.

Safety And Hazards

MEL-3 Hydrochloride is classified as acutely toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . In case of skin contact, it is advised to wash off immediately with plenty of water . If swallowed, it is recommended to rinse the mouth and not to induce vomiting .

properties

IUPAC Name

12-propan-2-yl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.ClH/c1-11(2)12-6-7-16-14(10-12)13-4-3-5-15-17(13)19(16)9-8-18-15;/h6-11H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGQRPFTWFMWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N3C=CN=C4C3=C2CCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MEL-3 Hydrochloride

CAS RN

292039-18-0
Record name 292039-18-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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